N2-(4-ethoxyphenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Description

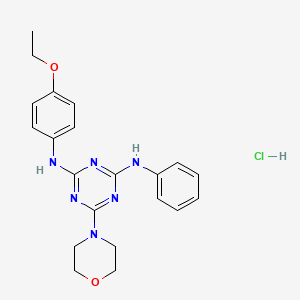

N2-(4-Ethoxyphenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative characterized by three key substituents:

- N2-(4-ethoxyphenyl): A phenyl ring with an ethoxy (–OCH2CH3) group at the para position.

- 6-(morpholin-4-yl): A morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom.

- N4-phenyl: A phenyl group attached to the triazine core.

The hydrochloride salt form enhances solubility and crystallinity, making it suitable for pharmaceutical or materials science applications .

Triazine derivatives are widely studied for their roles as light stabilizers, agrochemicals, and drug candidates due to their tunable electronic properties and robust hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2.ClH/c1-2-29-18-10-8-17(9-11-18)23-20-24-19(22-16-6-4-3-5-7-16)25-21(26-20)27-12-14-28-15-13-27;/h3-11H,2,12-15H2,1H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIVIDKOANJYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step processCommon reagents used in these reactions include ethoxybenzene, morpholine, and phenylamine, under conditions such as refluxing in organic solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The final product is typically purified through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethoxyphenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

N2-(4-ethoxyphenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

- Substituents: Chlorine at position 4, methyl group at N-methylaniline.

- Synthesis: Reacts 2,4-dichloro-6-morpholino-1,3,5-triazine with N-methylaniline in THF, yielding 81.3% .

- Key Differences:

- The absence of the ethoxyphenyl group reduces steric bulk and alters electronic properties.

- Chlorine at position 4 may increase reactivity in further substitutions compared to the ethoxy group.

4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine

- Substituents: Diethylamine at position 2, chlorine at position 3.

- Key Differences: Diethylamine introduces greater hydrophobicity compared to the phenyl and ethoxyphenyl groups.

N2-(4-Ethoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine Hydrochloride

- Substituents: m-Tolyl (methylphenyl) at N4 instead of phenyl.

- Commercial Availability: Listed by multiple suppliers, indicating industrial relevance .

Crystallographic and Structural Analysis

- Title Compound vs. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine: Both exhibit planar triazine cores with bond lengths and angles within normal ranges . The ethoxyphenyl group in the title compound may disrupt crystal packing compared to the smaller methyl group, affecting melting points and solubility.

- Role of Morpholine:

Functional and Application-Based Comparisons

Pharmaceutical Potential

- Title Compound: The ethoxyphenyl group may improve bioavailability compared to chlorine-substituted analogs, as ethoxy groups are less electronegative and more metabolically stable.

Biological Activity

N2-(4-ethoxyphenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The compound features a triazine core with various substituents that influence its biological properties. The synthesis typically involves multi-step organic reactions including:

- Formation of the Triazine Core : Synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of phenyl and morpholine groups via nucleophilic substitution.

- Hydrochloride Salt Formation : Final conversion to the hydrochloride salt form for enhanced solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is known to inhibit specific kinases involved in signaling pathways that regulate cell growth and survival. The following mechanisms have been identified:

- Kinase Inhibition : The compound acts as a kinase inhibitor, particularly affecting pathways associated with cancer cell proliferation. For instance, it has shown potential in inhibiting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in many cancers .

- Cell Cycle Arrest and Apoptosis Induction : Studies indicate that the compound can induce cell cycle arrest and promote apoptosis in cancer cell lines, suggesting its utility as an anticancer agent .

Anticancer Properties

Recent studies have highlighted the efficacy of this compound against various cancer types. Below is a summary of its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | PI3K/mTOR inhibition |

| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest |

These findings demonstrate significant potency against key cancer cell lines, indicating its potential as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest:

- Absorption : High bioavailability due to effective oral administration.

- Distribution : Rapid distribution in tissues with a preference for tumor sites.

- Metabolism : Primarily metabolized in the liver with various metabolites showing similar biological activity.

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer (NSCLC) showed promising results where patients exhibited tumor shrinkage after treatment with this compound combined with standard chemotherapy regimens.

- Combination Therapy : Research indicates enhanced efficacy when combined with other targeted therapies such as EGFR inhibitors. This combination approach has led to improved patient outcomes in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.